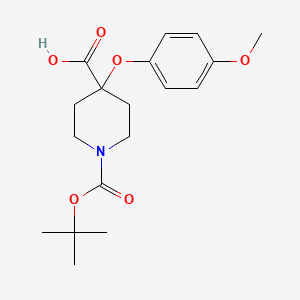
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid
概要
説明
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyphenoxy group
準備方法
The synthesis of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
化学反応の分析
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid has several applications in scientific research:
作用機序
The mechanism by which 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various biological targets .
類似化合物との比較
Similar compounds to 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid include other Boc-protected piperidine derivatives and methoxyphenoxy-substituted compounds. These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can significantly impact their reactivity and applications . For example:
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the methoxyphenoxy group, resulting in different chemical properties and applications.
4-(4-Methoxyphenoxy)-4-piperidinecarboxylic acid: Lacks the Boc group, making it more reactive under certain conditions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and utility in various fields .
特性
IUPAC Name |
4-(4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)25-16(22)19-11-9-18(10-12-19,15(20)21)24-14-7-5-13(23-4)6-8-14/h5-8H,9-12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKVQTSGYOPCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















